molecular formula C18H21NO2 B3979250 N-(4-ethoxyphenyl)-3-phenylbutanamide

N-(4-ethoxyphenyl)-3-phenylbutanamide

Cat. No. B3979250
M. Wt: 283.4 g/mol
InChI Key: QEPPUBHLWQXUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-phenylbutanamide, also known as Etizolam, is a thienodiazepine derivative that is commonly used in scientific research for its anxiolytic and sedative properties. Etizolam is structurally similar to benzodiazepines, but it has a slightly different mechanism of action.

Mechanism of Action

N-(4-ethoxyphenyl)-3-phenylbutanamide binds to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This compound also has an affinity for the peripheral benzodiazepine receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties and to reduce the severity of seizures in animal models. This compound has a relatively short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-3-phenylbutanamide in lab experiments is its anxiolytic and sedative properties, which can be useful in studies on anxiety, insomnia, and stress. However, one limitation is that this compound has a relatively short half-life and may not be suitable for long-term studies. Additionally, this compound has a high potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-3-phenylbutanamide. One area of interest is the development of new thienodiazepine derivatives with improved pharmacological properties and reduced potential for abuse and dependence. Another area of interest is the investigation of the role of peripheral benzodiazepine receptors in the anxiolytic effects of this compound. Additionally, further research is needed to determine the long-term effects of this compound use and its potential for tolerance and withdrawal.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-phenylbutanamide is commonly used in scientific research for its anxiolytic and sedative properties. It has been shown to be effective in treating anxiety and insomnia in animal models. This compound has also been used in studies on the effects of benzodiazepine withdrawal and tolerance.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-17-11-9-16(10-12-17)19-18(20)13-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPUBHLWQXUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.